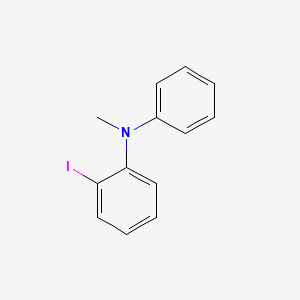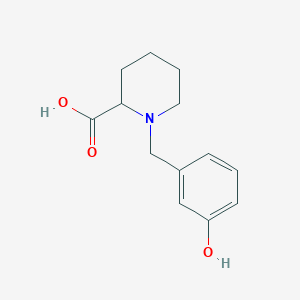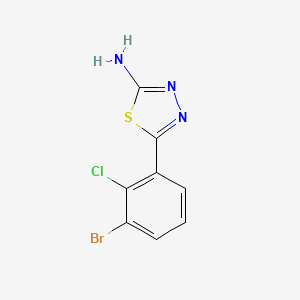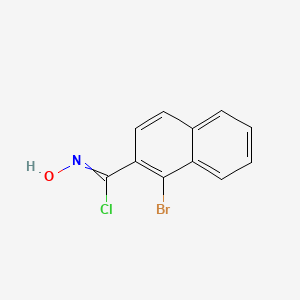
3-Fluoro-4-cyanophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-cyanophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of a fluorine atom, a cyano group, and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-cyanophenyl Isothiocyanate can be achieved through several methods. One common approach involves the reaction of 3-Fluoro-4-cyanophenylamine with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3-Fluoro-4-cyanophenylamine+Thiophosgene→3-Fluoro-4-cyanophenyl Isothiocyanate+HCl
Another method involves the use of phenyl chlorothionoformate and 3-Fluoro-4-cyanophenylamine in the presence of a base such as sodium hydroxide. This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-Fluoro-4-cyanophenylamine with carbon disulfide and a desulfurylation reagent such as cyanuric acid under aqueous conditions. This method is advantageous due to its low toxicity, safety, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition: Reaction with dienes to form heterocyclic compounds.
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Cycloaddition: Common reagents include dienes and Lewis acids as catalysts. The reaction is often carried out under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of liquid crystalline materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-cyanophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition or activation of their functions. The molecular targets and pathways involved include:
Enzyme Inhibition: Covalent modification of active site residues in enzymes, leading to inhibition of enzymatic activity.
Protein Labeling: Covalent attachment to nucleophilic residues in proteins, allowing for their detection and study.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-cyanophenyl Isothiocyanate can be compared with other similar compounds, such as:
4-Fluorophenyl Isothiocyanate: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Phenyl Isothiocyanate: Lacks both the fluorine and cyano groups, making it less reactive in certain applications.
The uniqueness of this compound lies in the presence of both the fluorine and cyano groups, which enhance its reactivity and make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C8H3FN2S |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
InChI-Schlüssel |
LJSMIHVPEVGVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


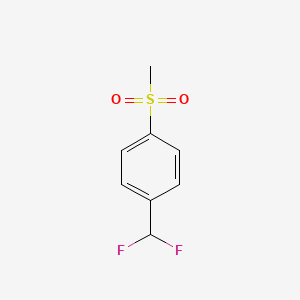
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
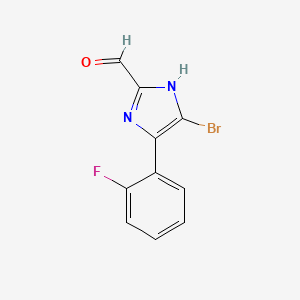
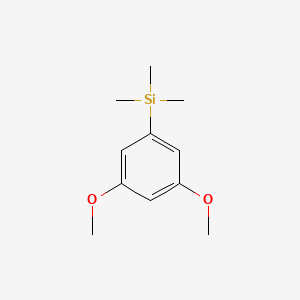
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)

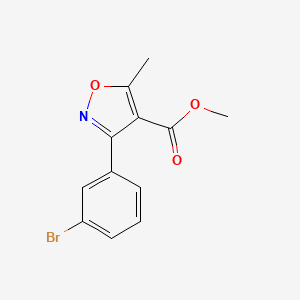
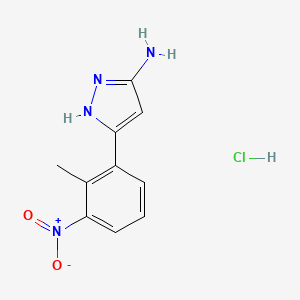
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
